molecular formula C5H12O2 B1199049 2-Methylbutane-2,3-diol CAS No. 5396-58-7

2-Methylbutane-2,3-diol

Cat. No. B1199049
CAS RN: 5396-58-7
M. Wt: 104.15 g/mol
InChI Key: IDEOPBXRUBNYBN-UHFFFAOYSA-N
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Description

2-Methylbutane-2,3-diol is a chemical compound with the molecular formula C5H12O2 . It is also known by other names such as 2-Methyl-2,3-butanediol and 2,3-Dihydroxy-2-methylbutane .


Molecular Structure Analysis

The molecular structure of 2-Methylbutane-2,3-diol consists of 5 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 104.15 g/mol . The compound contains 1 rotatable bond, 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

2-Methylbutane-2,3-diol has a molecular weight of 104.15 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

However, “2-Methylbutane-2,3-diol” is a chemical compound with the formula C5H12O2 . It’s often used in the field of chemistry for various purposes, including as a reagent or a solvent in laboratory settings .

However, it’s worth noting that “2-Methylbutane-2,3-diol” is often used in the field of chemistry for various purposes, including as a reagent or a solvent in laboratory settings .

Safety And Hazards

When handling 2-Methylbutane-2,3-diol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEOPBXRUBNYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871126
Record name 2-Methylbutane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutane-2,3-diol

CAS RN

5396-58-7
Record name 2-Methyl-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5396-58-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,3-butanediol
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Record name 2-Methyl-2,3-butanediol
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Record name 2-Methylbutane-2,3-diol
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Record name 2-methylbutane-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
GJ Buist, CA Bunton - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… In the oxidation of 2-methylbutane-2 : 3-diol at pH 4.5 the cyclic intermediate is formed at a … investigated in detail for the oxidation of 2-methylbutane-2 : 3-diol at pH 4.5. A mathematical …
Number of citations: 5 pubs.rsc.org
GJ Buist, CA Bunton, JH Miles - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… of (-)-butane42 : 3and 2-methylbutane-2 : 3-diol over certain pH ranges: and in this paper we … These, which apply to the oxidations of (-)-butane-2 : 3- and 2-methylbutane-2 : 3-diol at pH …
Number of citations: 21 pubs.rsc.org
GJ Buist, CA Bunton, JH Miles - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… (This special case is discussed for the oxidation of 2-methylbutane-2 : 3-diol at pH 4-5, in … , 2-methylpropane-1 : 2-diol; D, meso- and E (-)-boztane-2 : 3-diol; F, 2-methylbutane-2 : 3-diol. …
Number of citations: 6 pubs.rsc.org
D Wistuba, O Träger, V Schurig - Chirality, 1992 - Wiley Online Library
The extent of substrate enantioselectivity and regioselectivity of a series of aliphatic 2,3‐dialkyl‐ and trialkylsubstituted oxiranes in their in vitro epoxide‐hydrolase‐catalyzed hydrolysis …
Number of citations: 26 onlinelibrary.wiley.com
S Steenken, MJ Davies, BC Gilbert - Journal of the Chemical Society …, 1986 - pubs.rsc.org
The complementary techniques of pulse-radiolysis and esr spectroscopy have been employed in a kinetic study of the dehydration of a variety of α,β-dihydroxyalkyl radicals [CR1(OH)…
Number of citations: 62 pubs.rsc.org
DHG Crout, J Littlechild, MB Mitchell… - Journal of the Chemical …, 1984 - pubs.rsc.org
[3-14C]-α-Acetolactate ([3-14C]-2-hydroxy-2-methyl-3-oxobutanoate) was synthesised and subjected to enzymatic decarboxylation by the acetolactate decarboxylase from Klebsiella …
Number of citations: 16 pubs.rsc.org
DHG Crout, SM Morrey - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Two synthetic routes to the enantiomers of acetoin (2) of high optical purity have been devised. One starting from (S)-3-methylbut-3-en-2-ol (9) led to (S)-(+)-acetoin (13). The other, …
Number of citations: 35 pubs.rsc.org
JS Littler, AI Mallet, WA Waters - Journal of the Chemical Society …, 1960 - pubs.rsc.org
DISCUSSION Any interpretation of diol oxidation by vanadium (v) must provide an explanation for (i) the distinction between those diols which are oxidised by VO,+ and those which are …
Number of citations: 10 pubs.rsc.org
NG Kardouche, LN Owen - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Reaction of the carbonates of ethane-1,2-, propane-1,2-, meso-butane-2,3-, DL-butane-2,3-, and cyclohexane-cis-1,2-diol with sodium (or potassium)O-ethyl xanthate gave the …
Number of citations: 7 pubs.rsc.org
RA Bowie, OC Musgrave - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
The reactivities of the esters appear to depend on (a) the size of the heterocyclic ring, and (b) the number of alkyl substituents which this ring carries. The rate of hydrolysis of 5-…
Number of citations: 58 pubs.rsc.org

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